Olaparib - 763113-22-0

Olaparib

Catalog Number: EVT-287984
CAS Number: 763113-22-0
Molecular Formula: C24H23FN4O3
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cancer Treatment:

  • Ovarian Cancer: Olaparib has shown significant efficacy in treating ovarian cancer, particularly in patients with germline BRCA1/2 mutations (gBRCAm). [ [], [], [], [], [] ] Clinical trials have demonstrated its effectiveness as maintenance therapy in both platinum-sensitive relapsed and newly diagnosed advanced ovarian cancer. [ [], [], [], [] ]

  • Breast Cancer: Similar to ovarian cancer, Olaparib has proven effective in treating breast cancer patients with gBRCAm. [ [], [] ] Clinical trials like the OlympiAD trial have shown its superiority over standard chemotherapy in improving progression-free survival. [ [] ]

  • Pancreatic Cancer: Olaparib has shown promise in treating metastatic pancreatic ductal adenocarcinoma (PDAC), particularly in patients with gBRCAm. [ [], [] ] The POLO trial demonstrated its effectiveness as maintenance therapy in extending progression-free survival. [ [] ]

  • Prostate Cancer: Olaparib has demonstrated efficacy in treating metastatic castration-resistant prostate cancer (mCRPC) with DNA repair deficiencies, including gBRCAm and homologous recombination deficiency (HRD). [ [], [] ] The PROfound trial highlighted its ability to improve progression-free survival compared to standard therapies. [ [] ]

Radiosensitization:

Research suggests that Olaparib can enhance the sensitivity of cancer cells to radiation therapy, a concept known as radiosensitization. [ [], [], [] ] This effect stems from Olaparib's ability to inhibit DNA repair mechanisms, making tumor cells more susceptible to radiation-induced damage.

  • Preclinical Studies: In vitro and in vivo studies have demonstrated the radiosensitizing potential of Olaparib in various cancer models, including prostate cancer. [ [], [] ] These studies highlight its ability to enhance the efficacy of radiation therapy.

  • Clinical Trials: Clinical trials are underway to explore the clinical utility of combining Olaparib with radiotherapy in cancers such as glioblastoma. [ [] ] These trials aim to determine the optimal dosing and assess the safety and efficacy of this combination approach.

Combination Therapies:

  • Chemotherapy: Combining Olaparib with chemotherapy agents like cisplatin has shown promise in preclinical studies. [ [], [] ] This combination aims to exploit the complementary mechanisms of action, potentially improving treatment efficacy.

  • Targeted Therapies: Combining Olaparib with other targeted therapies like bevacizumab has shown efficacy in treating ovarian cancer. [ [] ] This approach targets multiple pathways involved in cancer progression, potentially enhancing treatment outcomes.

Future Directions

Biomarker Development and Patient Stratification:

  • Identifying Predictive Biomarkers: While BRCA mutations are established biomarkers for Olaparib sensitivity, research aims to identify additional biomarkers that can better predict treatment response. This includes investigating other genes involved in the DDR and HRR pathways, such as RAD51C, as potential predictive markers. [ [], [] ]

Source and Classification

Olaparib is classified as a poly (ADP-ribose) polymerase inhibitor. It specifically targets the enzymes PARP1 and PARP2, which are critical in the DNA repair process. The compound is used clinically to treat various cancers, including ovarian, breast, pancreatic, and prostate cancers. Its mechanism exploits synthetic lethality in cells deficient in homologous recombination repair pathways, particularly those with BRCA mutations .

Synthesis Analysis

The synthesis of Olaparib involves several methods that have been developed to improve yield and purity. One notable method includes the following steps:

  1. Starting Materials: The synthesis begins with 4-(4-fluoro-3-(piperazine-1-carbonyl) benzyl) naphthyridine-1(2-hydrogen)-ketone.
  2. Reaction Conditions: This compound is reacted with cyclopropanecarboxylic acid in the presence of a condensing agent (such as HOBT) and triethylamine as a base in N,N-dimethylformamide at temperatures ranging from 0 to 120 °C for 2 to 8 hours.
  3. Purification: After the reaction completes, water is added to precipitate the solid Olaparib, which is then filtered, washed, and dried. The final product has been reported to achieve high purity levels (up to 99.92%) with yields around 91.2% .

Other synthetic routes have also been explored that utilize different starting materials and conditions but generally aim for similar outcomes regarding yield and purity .

Molecular Structure Analysis

Olaparib has a complex molecular structure characterized by the following features:

  • Molecular Formula: C24_{24}H23_{23}FN_{N}O3_{3}
  • Molecular Weight: Approximately 434.44 g/mol
  • Structure: The molecule includes a naphthyridine core linked to a piperazine moiety and a fluorobenzyl group. The arrangement allows for effective interaction with PARP enzymes.

The structural configuration facilitates binding at the catalytic site of PARP enzymes, which is crucial for its inhibitory activity against DNA repair processes .

Chemical Reactions Analysis

Olaparib participates in various chemical reactions during its synthesis and metabolism:

  1. Acylation Reactions: The introduction of acyl groups during synthesis is critical for forming the active compound.
  2. Hydrolysis: In metabolic processes, Olaparib undergoes hydrolysis to yield metabolites that may have different pharmacological activities.
  3. Oxidation Reactions: The compound is metabolized primarily by cytochrome P450 enzymes (CYP3A4/5), leading to various oxidation products .

These reactions highlight the compound's reactivity profile and its transformation into metabolites during therapeutic use.

Mechanism of Action

Olaparib exerts its anticancer effects primarily through the inhibition of PARP enzymes:

  • PARP Inhibition: By inhibiting PARP1 and PARP2, Olaparib prevents the repair of single-strand breaks in DNA.
  • Accumulation of DNA Damage: This inhibition leads to an accumulation of unrepaired single-strand breaks that eventually result in double-strand breaks during DNA replication.
  • Synthetic Lethality: In cancer cells with BRCA mutations, which already have compromised DNA repair mechanisms, this accumulation results in cell death due to inability to repair critical DNA damage effectively .

This mechanism underscores the therapeutic strategy of targeting specific vulnerabilities in cancer cells.

Physical and Chemical Properties Analysis

Olaparib exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal conditions but can degrade under extreme pH or temperature conditions.
  • Melting Point: Reports indicate melting points around 96–98 °C depending on purity levels.

These properties affect its formulation and delivery as a therapeutic agent .

Applications

Olaparib has significant applications in oncology:

  1. Cancer Treatment: It is primarily used for treating ovarian cancer, particularly in patients with BRCA mutations.
  2. Combination Therapies: Research is ongoing into combining Olaparib with other chemotherapeutic agents to enhance efficacy against various cancers.
  3. Research Applications: Beyond clinical use, Olaparib serves as a tool compound in research exploring DNA repair mechanisms and synthetic lethality paradigms.

The ongoing studies aim to expand its application spectrum beyond current indications, potentially leading to new therapeutic strategies against resistant cancer types .

Mechanistic Underpinnings of Olaparib-Induced Synthetic Lethality in DNA Repair-Deficient Cancers

PARP1/2 Inhibition and Trapping of PARP-DNA Complexes

Olaparib (AZD2281) is a potent, ATP-competitive inhibitor of poly(ADP-ribose) polymerase 1 and 2 (PARP1/2), enzymes critical for the detection and repair of DNA single-strand breaks (SSBs). PARP1 acts as a primary DNA damage sensor, binding rapidly to SSBs and initiating base excision repair (BER) through poly(ADP-ribosyl)ation (PARylation) of itself and associated repair proteins (e.g., XRCC1). This post-translational modification facilitates chromatin relaxation and recruitment of downstream repair effectors [1] [2]. Crucially, olaparib exerts a dual mechanism:

  • Catalytic Inhibition: By occupying the NAD+ binding site of PARP1/2, olaparib blocks auto-PARylation, preventing PARP1 release from DNA damage sites and stalling the BER machinery. This results in persistent SSBs [1] [3].
  • PARP-DNA Trapping: Beyond catalytic suppression, olaparib stabilizes PARP1-DNA complexes at damaged sites. These trapped complexes create physical roadblocks to DNA replication forks during S-phase. Replication fork collisions convert SSBs into cytotoxic double-strand breaks (DSBs) [2] [10].

The potency of PARP inhibitors (PARPis) in inducing cell death correlates strongly with their PARP-trapping capacity rather than their catalytic inhibition strength. Olaparib exhibits significant trapping activity, surpassed only by talazoparib, while veliparib primarily acts as a catalytic inhibitor [2].

Table 1: Comparative PARP Trapping Efficiencies of Clinical PARP Inhibitors

PARP InhibitorCatalytic Inhibition (IC₅₀ nM)Relative PARP-DNA Trapping Potency
Talazoparib0.57100 (Highest)
Olaparib1.260
Niraparib1.840
Rucaparib0.830
Veliparib2.21 (Lowest)

Data compiled from [2] [10].

Synergistic Interaction With Homologous Recombination Deficiency (HRD)

The synthetic lethality of olaparib hinges on pre-existing deficiencies in the homologous recombination repair (HRR) pathway, particularly in the repair of DSBs. HRR, mediated by BRCA1, BRCA2, RAD51, and associated proteins, is a high-fidelity repair mechanism essential for error-free DSB resolution, especially during DNA replication [1] [2].

  • Replication Fork Collapse: Olaparib-induced persistent SSBs and trapped PARP-DNA complexes cause replication forks to stall. When these stalled forks collapse, they generate one-ended DSBs [1] [6].
  • HRD as the Achilles' Heel: Cells proficient in HRR can accurately repair these DSBs using the sister chromatid as a template. However, cells with Homologous Recombination Deficiency (HRD) lack this critical backup. They are forced to rely on error-prone, alternative DSB repair pathways like non-homologous end joining (NHEJ) or single-strand annealing (SSA). These pathways often result in genomic instability, chromosomal aberrations, and ultimately, mitotic catastrophe and cell death [1] [7].

BRCA1/2 mutations represent the most characterized cause of HRD. BRCA1 is involved in DSB recognition, resection, and RAD51 loading, while BRCA2 directly facilitates RAD51 nucleoprotein filament formation on single-stranded DNA. Loss of either protein cripples HRR efficiency [2] [7]. Consequently, BRCA1/2-mutated tumor cells exhibit profound sensitivity (up to 1000-fold greater than wild-type cells) to olaparib [2] [7].

BRCA1/2 Mutation-Dependent vs. BRCA-Independent Synthetic Lethality Pathways

While BRCA1/2 germline mutations were the initial predictive biomarkers for olaparib response, the concept of "BRCAness" describes tumors sharing the HRD phenotype without harboring BRCA1/2 mutations. Olaparib's synthetic lethality extends to these BRCA-independent contexts through several mechanisms:

  • Epigenetic Silencing of BRCA1: Promoter hypermethylation leading to transcriptional silencing of BRCA1 occurs in subsets of sporadic ovarian, triple-negative breast (TNBC), and other cancers. This phenocopies BRCA1-mutated HRD and confers similar olaparib sensitivity [7].
  • Defects in Other HRR Components:
  • PALB2: Truncating mutations disrupt the BRCA1-PALB2-BRCA2 complex formation, essential for HRR [7].
  • ATM: Loss-of-function mutations impair DSB sensing and signaling, reducing HRR efficiency [7].
  • RAD51/RAD54/BRIP1: Mutations directly compromise HRR machinery [7].
  • MRN Complex (MRE11-RAD50-NBS1): Biallelic mutations, common in microsatellite instability-high (MSI-H) colorectal and endometrial cancers, cripple DSB end resection, a critical step initiating HRR. These tumors show marked olaparib sensitivity [7].
  • Dysregulation of HRR-Associated Genes:
  • EMSY Amplification: EMSY binds and represses BRCA2 transcriptional activation, functionally impairing HRR [7].
  • PTEN Loss: PTEN deficiency, frequent in endometrial and prostate cancers, compromises RAD51 function and nuclear localization, leading to HRD independent of BRCA status [7].
  • miR-182 Overexpression: This microRNA targets BRCA1 mRNA, downregulating its expression and inducing HRD [7].
  • Induced HRD via Pharmacological Inhibition:
  • RAD51-BRCA2 Interaction Inhibitors: Compounds like RS-35d enantiomers (e.g., S-35d) disrupt the critical RAD51-BRCA2 PPI, mimicking BRCA2 mutation and inducing HRD, thereby sensitizing HR-proficient cancers to olaparib [4].
  • OGG1 Inhibition: Blocking the base excision repair glycosylase OGG1 (e.g., with TH5487) increases oxidative DNA damage (e.g., 8-oxoguanine) and creates a BRCA1-specific synthetic lethal interaction, synergistic with olaparib [8].
  • ATR/CHK1 Inhibitors: Targeting the replication stress response (ATR-CHK1-WEE1) prevents stabilization of stalled forks and cell cycle arrest in HRD cells, exacerbating olaparib-induced DNA damage and overcoming resistance [6] [9].
  • Synergy with Pro-Oxidative Agents: Non-toxic doses of agents like alantolactone (ATL) selectively induce oxidative DNA damage (SSBs, 8-oxoG) in cancer cells by inhibiting thioredoxin reductase. Repair of this damage requires PARP activity. Combining ATL with olaparib, particularly leveraging its PARP-trapping function, creates synergistic lethality in HR-proficient cancers by overwhelming BER and generating DSBs [10].

Table 2: Key Synthetic Lethality Partners of Olaparib Beyond BRCA1/2 Mutations

Mechanism of HRD/BRCAnessKey Genes/Proteins/TargetsEvidence LevelCancer Types
HRR Gene MutationsPALB2, ATM, ATR, RAD51, RAD54Preclinical (in vitro/models)Pancreatic, Prostate, Lymphoma
HRR Complex DefectsMRN Complex (MRE11, RAD50, NBS1)Preclinical & Clinical CorrelatesMSI-H Colorectal, Endometrial
Epigenetic SilencingBRCA1 Promoter MethylationPreclinical & Clinical CorrelatesSporadic TNBC, Ovarian
Transcriptional/Post-translationalEMSY Amplification, PTEN Loss, miR-182 OverexpressionPreclinicalBreast, Prostate, Endometrial
Pharmacological InductionRAD51-BRCA2 inhibitors (S-35d), OGG1 inhibitors (TH5487), ATR/CHK1 inhibitorsPreclinicalPancreatic, Breast, Ovarian, Broad Spectrum
Oxidative Damage SynergyThioredoxin Reductase inhibitors (Alantolactone)Preclinical (in vitro & in vivo)Prostate, Colorectal, Lung

Data compiled from [4] [7] [8].

The elucidation of both BRCA-dependent and BRCA-independent pathways expands the potential applicability of olaparib beyond germline BRCA-mutant cancers. Targeting vulnerabilities like replication stress, oxidative damage response, or key PPIs within HRR offers strategies to induce "contextual synthetic lethality" or overcome acquired resistance to PARP inhibition.

Compounds Mentioned in Article: Alantolactone (ATL), AZD2281 (Olaparib), Ceralasertib (ATRi), MK-8776 (CHK1i), Niraparib, Olaparib, Rucaparib, RS-35d / S-35d / R-35d, Talazoparib, TH5478 / TH5487, Veliparib.

Properties

CAS Number

763113-22-0

Product Name

Olaparib

IUPAC Name

4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one

Molecular Formula

C24H23FN4O3

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)

InChI Key

FDLYAMZZIXQODN-UHFFFAOYSA-N

SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

Solubility

Soluble in DMSO, not in water

Synonyms

AZD2281; AZD-2281; AZD 2281; KU59436; KU-59436; KU 59436; KU0059436; KU-0059436; KU 0059436; Olaparib. trade name Lynparza.

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F

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